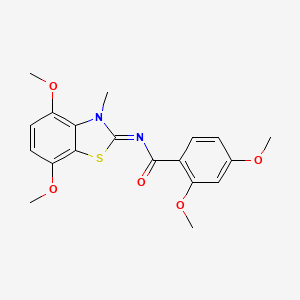

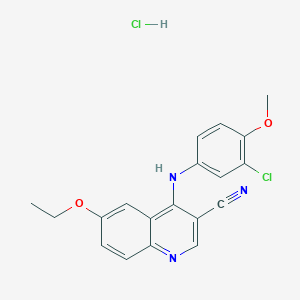

![molecular formula C21H21NO5 B2714090 2-[({[(9H-芴-9-基)甲氧基]羰基}氨基)甲基]噁唑烷-3-羧酸 CAS No. 2138006-09-2](/img/structure/B2714090.png)

2-[({[(9H-芴-9-基)甲氧基]羰基}氨基)甲基]噁唑烷-3-羧酸

货号 B2714090

CAS 编号:

2138006-09-2

分子量: 367.401

InChI 键: CLJYFLPWFCPFNJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

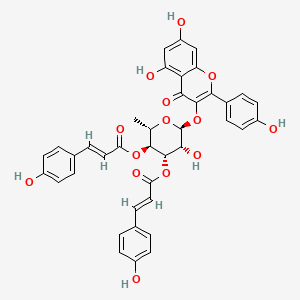

The compound “2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, with the Fmoc group contributing to its bulkiness. The Fmoc group consists of a fluorene moiety (a tricyclic aromatic system) linked to a carbamate functionality .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, typically using piperidine. This allows the free amine to participate in the next round of peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would largely depend on the presence of the Fmoc group. The Fmoc group is non-polar and imparts significant hydrophobicity to the compound .科学研究应用

分子结构研究

- 分子内氢键:与指定化合物密切相关的化合物 9-氧代-9H-芴-1-羧酸因其平面构象和内部氢键而受到研究。这项研究提供了对类似芴衍生物的分子结构和堆积行为的见解(Coté, Lalancette, & Thompson, 1996)。

纳米技术

- 碳纳米管分散:与指定化合物在结构上相关的 N-芴基-9-甲氧羰基保护氨基酸已被用作碳纳米管的表面活性剂。这项研究强调了它们在制备均相水性纳米管分散体中的应用,这对于纳米技术应用至关重要(Cousins 等,2009)。

化学合成

- 肽合成:探索了在肽合成中使用与指定化合物在结构上相似的氨基酸的 N,O-双-Fmoc(芴-9-基甲氧羰基)衍生物。这项研究对于理解此类化合物在固相肽合成过程中抑制链间缔合中的作用具有重要意义(Johnson, Quibell, Owen, & Sheppard, 1993)。

生物化学

- 荧光标记:一项关于使用与指定化合物相关的标记进行荧光标记的研究显示了在测定纤维素材料中的羰基方面具有有前景的应用。这项研究为生化分析和材料科学提供了见解(Röhrling 等,2002)。

生物技术

- 微生物生产:对微生物产生的羧酸(包括与指定化学物质在结构上相关的化合物)的研究讨论了它们在有机合成中作为构建块的用途。这项研究对于理解生物技术工艺和绿色化学应用非常重要(Aurich 等,2012)。

作用机制

未来方向

属性

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJYFLPWFCPFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

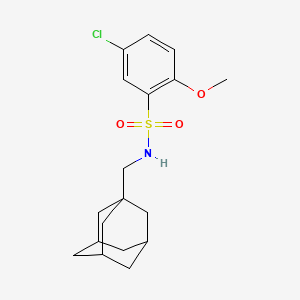

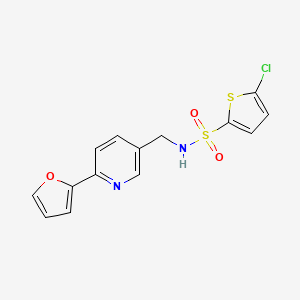

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)

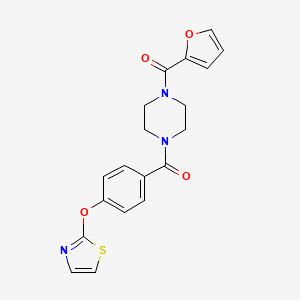

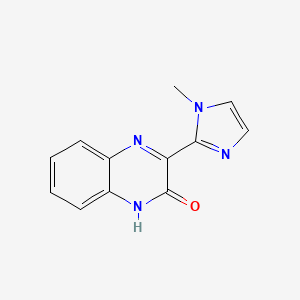

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)

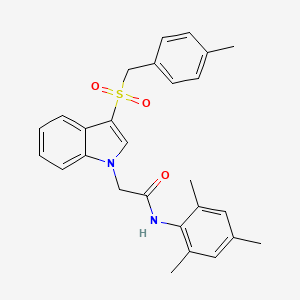

![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)